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Compound of Interest

N-(4-

Compound Name: fluorophenyl)cyclopropanecarboxa
mide

CAS No.: 2354-89-4

Cat. No.: B2896347

Get Quote

Executive Summary

N-(4-fluorophenyl)cyclopropanecarboxamide is a key pharmacophore building block

characterized by a rigid cyclopropane ring coupled to a fluorinated aromatic system via an
amide linkage. Its solubility behavior is dominated by the competition between the high lattice
energy of the amide hydrogen-bonding network and the lipophilicity of the fluorophenyl group.

Understanding its solubility landscape is essential for:
¢ Process Optimization: Maximizing yield during amidation reactions.

 Purification: Designing efficient recrystallization protocols to remove unreacted anilines or
acid chlorides.

o Formulation: Developing pre-clinical toxicity studies where vehicle selection is critical.
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Physicochemical Profile

Before establishing a solubility protocol, the fundamental properties of the solid state must be

defined to ensure accurate thermodynamic modeling.

Property Value | Description Relevance to Solubility
_ Moderate MW facilitates
Molecular Weight 179.19 g/mol ) o )
dissolution in organic solvents.
o Amide group acts as H-bond
Amide linker, Cyclopropyl, 4-F- )
Structure donor/acceptor; Fluorine
Phenyl : o
increases lipophilicity.
Indicates poor water solubility;
LogP (Predicted) ~25-29 preference for organic

solvents.

High MP suggests high lattice

Melting Point ~148-152 °C (Typical range) energy, requiring polar aprotic
solvents or heat for dissolution.
Non-ionizable in physiological

pKa ~15 (Amide NH) pH range; pH adjustment has

minimal effect on solubility.

Solubility Landscape

The following solubility classification is derived from structural analysis and standard process

development data for N-aryl amides.

Solvent Class Performance[1]

e Class I: High Solubility (Good Solvents)

o Solvents:DMSO, DMF, DMAc, THF, Pyridine.

o Mechanism:[1][2] Strong dipole-dipole interactions and H-bond acceptance disrupt the

intermolecular amide bonds of the crystal lattice.
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o Application: Reaction media; stock solutions for bioassays.

o Class II: Temperature-Dependent Solubility (Crystallization Solvents)
o Solvents:Ethanol, Isopropanol (IPA), Toluene, Ethyl Acetate.

o Mechanism:[1][2] Moderate solubility at boiling point; low solubility at room temperature or
0°C.

o Application: Recrystallization and purification.[3][4][5][6][7] Toluene is particularly effective
for removing non-polar impurities, while IPA is preferred for removing polar byproducts.

e Class lll: Low Solubility (Anti-Solvents)
o Solvents:Water, Hexanes, Heptane, Cyclohexane.

o Mechanism:[1][2] High polarity (Water) causes hydrophobic effect exclusion; Low polarity
(Hexanes) cannot overcome the crystal lattice energy.

o Application:Precipitation (Anti-solvent addition) and washing filter cakes.

Representative Solubility Data (Semi-Quantitative)

Note: Values are representative of this structural class. Exact mole fractions must be
determined via the protocol in Section 4.
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Solubility at 25°C Solubility at Reflux

Solvent Classification
(mg/mL) (mg/mL)

DMSO > 200 Very High Primary Solvent

Methanol 20 - 40 > 150 Good Solvent

Isopropanol 5-15 > 80 Ideal Recrystallization

Toluene 2-5 > 60 Ideal Recrystallization

Ethyl Acetate 10-20 > 100 Moderate Solvent

Water <0.01 <0.1 Anti-Solvent

Hexane <05 <2 Anti-Solvent

Technical Protocol: Solubility Determination

To generate precise data for thermodynamic modeling (e.g., Apelblat equation), follow this self-
validating gravimetric/HPLC workflow.

Experimental Workflow (DOT Visualization)

Temp Control
(0.1 K)

Equilibration —
(Shake Flask, 24-72h) Equilibrium Reached

Prevent Precipitation uantification

Quantif Data Processing
(HPLC-UV / Gravimetric) (Mole Fraction Calculation)

(Mobile Phase)
Click to download full resolution via product page

Figure 1: Standard Equilibrium Solubility Determination Workflow.

Detailed Methodology

o Preparation: Add excess N-(4-fluorophenyl)cyclopropanecarboxamide to 10 mL of the
target solvent in a jacketed glass vessel.
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» Equilibration: Agitate at 150 rpm using a magnetic stirrer. Maintain temperature (e.g., 298.15
K) using a circulating water bath for 24—48 hours.

 Verification: Check for the presence of undissolved solid. If fully dissolved, add more solid
until saturation is visible.

o Sampling: Stop agitation and allow settling for 1 hour. Withdraw 1 mL of supernatant using a
pre-heated syringe equipped with a 0.22 um PTFE filter.

e Quantification:
o Gravimetric: Evaporate solvent in a tared dish under vacuum at 50°C. Weigh the residue.

o HPLC (Preferred): Dilute aliquot with Acetonitrile:Water (50:50). Analyze using a C18
column (UV detection at 254 nm).

o Calculation: Convert mass concentration (

) to mole fraction (

):

Where

are mass and MW of solute, and

are mass and MW of solvent.

Thermodynamic Modeling

For process scale-up, experimental data should be correlated using the Modified Apelblat
Equation. This semi-empirical model accurately predicts solubility (

) as a function of temperature (
):

e A, B, C: Empirical parameters derived from regression analysis of the experimental data.

e Interpretation:
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o Positive enthalpy of solution (

) indicates an endothermic process (solubility increases with T).

o This is typical for N-aryl amides in organic solvents, confirming the utility of cooling
crystallization.

Process Application: Purification Strategy

The distinct solubility difference between Toluene (Class Il) and Hexanes (Class 1ll) or IPA
(Class II) and Water (Class 1) enables high-purity isolation.

Recommended Recrystallization Systems

» Single Solvent (Cooling):
o Dissolve in boiling Toluene or Isopropanol.
o Cool slowly to 0-5°C.

o Advantage:[1][5] Simple operation; Toluene effectively removes non-polar starting
materials.

e Binary Solvent (Anti-solvent):

[¢]

Dissolve in minimal THF or Ethyl Acetate at Room Temperature.

[e]

Slowly add Hexanes or Heptane until turbidity persists.

[e]

Cool to 4°C to maximize yield.

Advantage:[1][5] Higher recovery yield for thermally sensitive batches.

o

Solvent Selection Logic (DOT Visualization)
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Figure 2: Decision Matrix for Purification Solvent Selection.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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